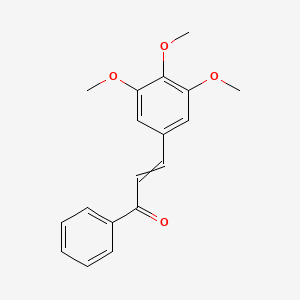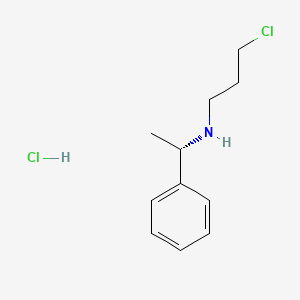
(S)-3-Chloro-N-(1-phenylethyl)propan-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-3-Chloro-N-(1-phenylethyl)propan-1-amine hydrochloride is a chiral amine compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a chlorine atom, a phenylethyl group, and an amine group, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Chloro-N-(1-phenylethyl)propan-1-amine hydrochloride typically involves the use of transaminase-mediated synthesis. This method offers an environmentally and economically attractive approach for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones . The process involves the use of immobilized whole-cell biocatalysts with ®-transaminase activity, which allows for the production of the (S)-enantiomers with high enantioselectivity and conversion rates .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of biocatalysts and efficient catalyst systems is crucial for the scalability and cost-effectiveness of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
(S)-3-Chloro-N-(1-phenylethyl)propan-1-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as sodium azide for substitution reactions .
Major Products Formed
The major products formed from these reactions include amine oxides, reduced amines, and substituted derivatives, which can be further utilized in various applications .
Wissenschaftliche Forschungsanwendungen
(S)-3-Chloro-N-(1-phenylethyl)propan-1-amine hydrochloride has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of (S)-3-Chloro-N-(1-phenylethyl)propan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound acts as a substrate for transaminase enzymes, which catalyze the transfer of amino groups to form new chiral amines . This process is crucial for the synthesis of enantiomerically pure amines, which are important in pharmaceutical and chemical industries .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to (S)-3-Chloro-N-(1-phenylethyl)propan-1-amine hydrochloride include:
- (S)-1-phenylethan-1-amine
- (S)-2-methyl-1-phenylpropan-1-amine
- (S)-1-(Diphenylphosphino)-3,3-dimethylbutan-2-amine
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of a chlorine atom and a phenylethyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in synthetic chemistry and pharmaceutical research .
Eigenschaften
Molekularformel |
C11H17Cl2N |
|---|---|
Molekulargewicht |
234.16 g/mol |
IUPAC-Name |
3-chloro-N-[(1S)-1-phenylethyl]propan-1-amine;hydrochloride |
InChI |
InChI=1S/C11H16ClN.ClH/c1-10(13-9-5-8-12)11-6-3-2-4-7-11;/h2-4,6-7,10,13H,5,8-9H2,1H3;1H/t10-;/m0./s1 |
InChI-Schlüssel |
UDHFKMUFRMXNHJ-PPHPATTJSA-N |
Isomerische SMILES |
C[C@@H](C1=CC=CC=C1)NCCCCl.Cl |
Kanonische SMILES |
CC(C1=CC=CC=C1)NCCCCl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


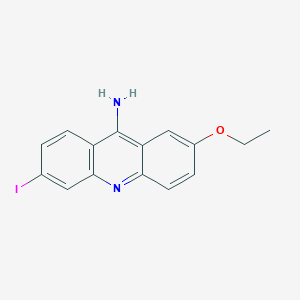


![2-[1-(4-Methylphenyl)-2-phenylethyl]butanedioic acid](/img/structure/B14015058.png)
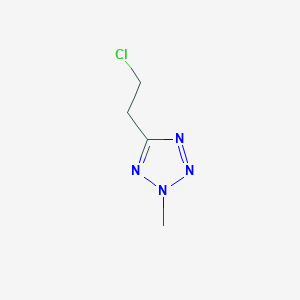
![(4-Chlorophenyl)[4-(3-chlorophenyl)-2-methoxy-6-quinolinyl]methanone](/img/structure/B14015061.png)
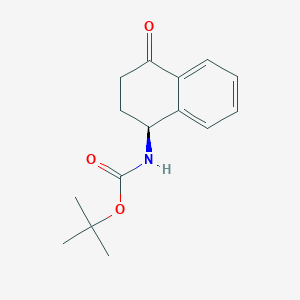
![5-Chloro-3-(methoxymethyl)-1,2-dihydropyrimido[5,4-e][1,2,4]triazine](/img/structure/B14015064.png)
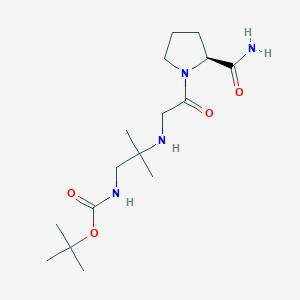
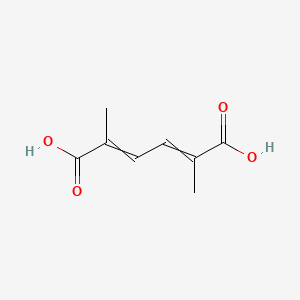
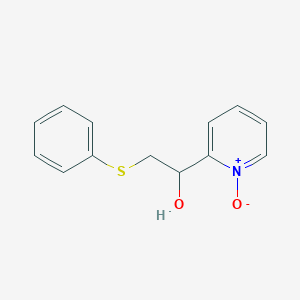
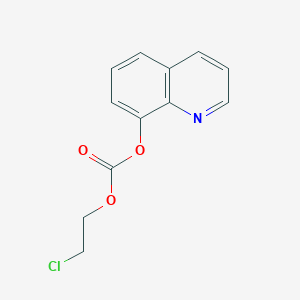
![N-[(2,4-Dimethoxyphenyl)methyl]-4-oxopentanamide](/img/structure/B14015078.png)
